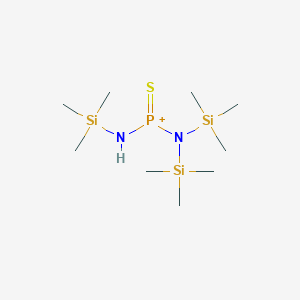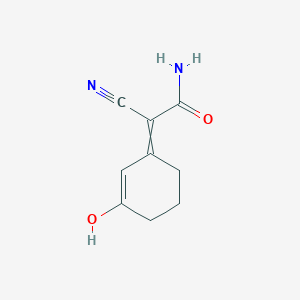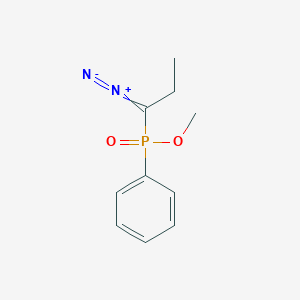
Methyl (1-diazopropyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-diazopropyl)phenylphosphinate is an organophosphorus compound characterized by the presence of a diazo group attached to a propyl chain, which is further connected to a phenylphosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-diazopropyl)phenylphosphinate typically involves the reaction of diazo compounds with phosphinate esters. One common method includes the deprotonation of H-phosphinate esters with a strong base such as lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with appropriate electrophiles . Another approach involves the use of palladium-catalyzed cross-coupling reactions between phosphinate esters and diazo compounds .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of copper-catalyzed P-arylation of organophosphorus compounds containing P-H bonds is another efficient method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (1-diazopropyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphinates with various functional groups.
Applications De Recherche Scientifique
Methyl (1-diazopropyl)phenylphosphinate has several applications in scientific research:
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl (1-diazopropyl)phenylphosphinate involves the reactivity of the diazo group, which can form carbenes or participate in cycloaddition reactions. These reactive intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Methylphenidate: A stimulant used in the treatment of ADHD.
Methyldopa: An antihypertensive agent.
Comparison: Methyl (1-diazopropyl)phenylphosphinate is unique due to its diazo group, which imparts distinct reactivity compared to other organophosphorus compounds. Unlike methylphenidate and methyldopa, which are primarily used in medical applications, this compound is more versatile in its use across chemistry, biology, and industry.
Propriétés
Numéro CAS |
63469-83-0 |
|---|---|
Formule moléculaire |
C10H13N2O2P |
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
[1-diazopropyl(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C10H13N2O2P/c1-3-10(12-11)15(13,14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
VQOFDPYCLPIMBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=[N+]=[N-])P(=O)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



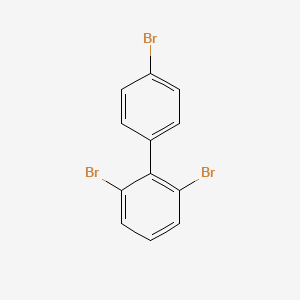

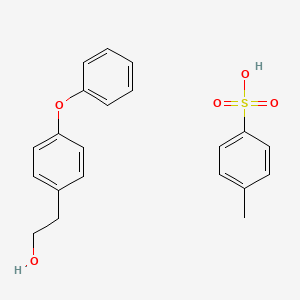
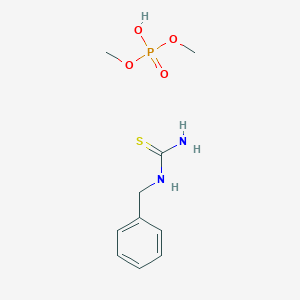
![5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14502057.png)
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
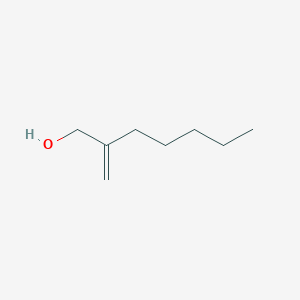
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)
![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
